Glycine tert-butyl ester hydrochloride

Peptide Chemistry Protecting Groups Orthogonal Synthesis

Researchers face inconsistent coupling yields from hygroscopic glycine esters that degrade during storage. Glycine tert-butyl ester hydrochloride (CAS 27532-96-3) solves this as a stable, crystalline HCl salt: • Orthogonal t-Bu ester protection withstands basic conditions & catalytic hydrogenation, selectively cleaved under mild TFA for clean C-terminal deprotection • High solubility in DMF/DCM ensures efficient activation and coupling for both solution-phase fragment synthesis and Fmoc/tBu solid-phase peptide synthesis • Consistent ≥98% purity minimizes side reactions, maximizing yield in glycine C-terminal incorporation workflows

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 27532-96-3
Cat. No. B555826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine tert-butyl ester hydrochloride
CAS27532-96-3
Synonymsglycine tert-butyl ester
glycine tert-butyl ester hydrochloride
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H
InChIKeyOSWULUXZFOQIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine tert-butyl ester hydrochloride (CAS 27532-96-3): A Protected Glycine Building Block for Orthogonal Peptide Synthesis


Glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl, CAS 27532-96-3) is a white crystalline powder with a molecular formula of C6H13NO2·HCl and a molecular weight of approximately 167.63 g/mol . It is a glycine derivative where the carboxyl group is protected as a tert-butyl ester and the amino group is presented as a hydrochloride salt [1]. This compound is a standard building block in peptide chemistry, enabling selective acylation at the amine while preserving the carboxylic acid function for subsequent deprotection under acidic conditions .

Why Glycine tert-butyl ester hydrochloride (CAS 27532-96-3) Cannot Be Interchanged with Other Glycine Esters in Demanding Syntheses


Generic substitution with other glycine esters (e.g., methyl, ethyl, or benzyl esters) is not feasible in syntheses requiring orthogonal protection strategies. The tert-butyl ester group in Glycine tert-butyl ester hydrochloride (CAS 27532-96-3) is stable under basic conditions and catalytic hydrogenation but is selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid), a reactivity profile that is distinct from methyl or ethyl esters which are generally more labile under basic conditions and may require harsher conditions for removal [1]. Furthermore, the hydrochloride salt form enhances water solubility and provides a stable, crystalline solid that is easy to handle and weigh accurately, unlike some other glycine esters which are oils or have lower melting points, leading to inconsistencies in solution-phase synthesis workflows . These differences directly impact synthetic route design, yield, and final product purity .

Quantitative Evidence Guide: Glycine tert-butyl ester hydrochloride (CAS 27532-96-3) vs. Closest Analogs


Orthogonal Deprotection Selectivity: tert-Butyl Ester vs. Methyl/Ethyl Esters

The tert-butyl ester group in Glycine tert-butyl ester hydrochloride provides orthogonal deprotection selectivity under acidic conditions, unlike methyl or ethyl esters which are typically removed under basic conditions or by saponification. This allows for the selective removal of the carboxyl protecting group in the presence of other base-labile protecting groups (e.g., Fmoc) without affecting the peptide backbone [1]. While specific deprotection rate constants for Gly-OtBu·HCl itself are not found in the literature, the well-established class behavior of tert-butyl esters confirms this selectivity advantage [2].

Peptide Chemistry Protecting Groups Orthogonal Synthesis

Enhanced Aqueous Solubility of the Hydrochloride Salt Form

The hydrochloride salt of glycine tert-butyl ester exhibits significantly higher aqueous solubility compared to the free base form (tert-butyl 2-aminoacetate). The solubility of Glycine tert-butyl ester hydrochloride in water is ≥100 mg/mL (≥0.1 g/mL), producing a clear, colorless solution . In contrast, the free base is described as more hydrophobic and is not readily soluble in water . This difference is due to the ionic nature of the salt, which facilitates dissolution in polar solvents.

Aqueous Synthesis Solubility Formulation

High Purity and Well-Defined Physical Form for Reproducible Reactions

Commercially available Glycine tert-butyl ester hydrochloride is routinely supplied with high purity, typically ≥99% by HPLC . It is a white crystalline powder with a well-defined melting point range (141-143 °C lit., or 128-141 °C depending on source and purity) . In contrast, some glycine ester hydrochloride analogs, such as glycine methyl ester hydrochloride, may have lower melting points (e.g., 175 °C dec.) or exist as different physical forms .

Quality Control Analytical Chemistry Process Consistency

Optimal Research and Industrial Applications for Glycine tert-butyl ester hydrochloride (CAS 27532-96-3)


Solid-Phase Peptide Synthesis (SPPS) Using Fmoc/tBu Strategy

In Fmoc/tBu solid-phase peptide synthesis, Glycine tert-butyl ester hydrochloride is employed as a C-terminal glycine building block. The tert-butyl ester protects the C-terminal carboxyl group during chain elongation on the resin. Following complete assembly, the peptide is cleaved from the resin and the tert-butyl ester is simultaneously removed under mild acidic conditions (typically TFA), directly yielding the free glycine C-terminus. This approach is standard for preparing peptides with a free C-terminal glycine residue.

Solution-Phase Peptide Fragment Condensation

Due to its high solubility in polar organic solvents and water, Glycine tert-butyl ester hydrochloride is ideal for solution-phase synthesis of protected peptide fragments. Its hydrochloride salt form ensures good solubility in common coupling solvents like DMF or DCM, allowing for efficient activation and coupling with N-protected amino acids. The orthogonal tert-butyl ester protection enables the resulting protected fragment to be selectively deprotected at the C-terminus without affecting side-chain protecting groups, facilitating subsequent fragment condensation.

Synthesis of Glycine-Containing Prodrugs and Modified Peptides

The tert-butyl ester group in Glycine tert-butyl ester hydrochloride can be exploited to synthesize prodrugs where the carboxylate is masked to enhance membrane permeability. After incorporation into the target molecule, the tert-butyl ester is readily cleaved in vivo or in vitro under acidic conditions (e.g., in endosomes/lysosomes) to release the active glycine-containing drug. This strategy is also used in the synthesis of modified peptides, such as peptidomimetics, where the glycine residue is a key component.

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